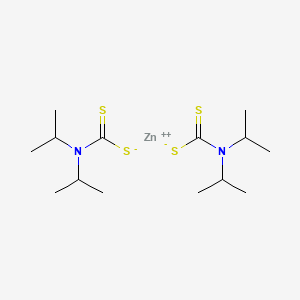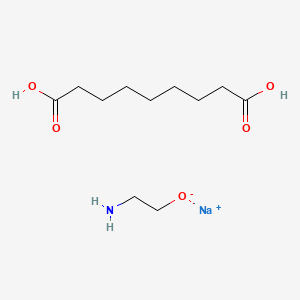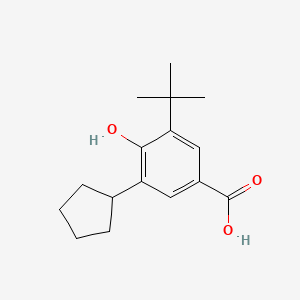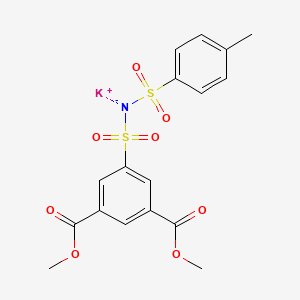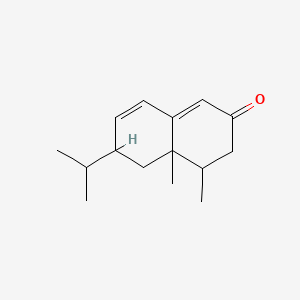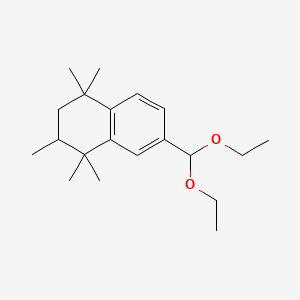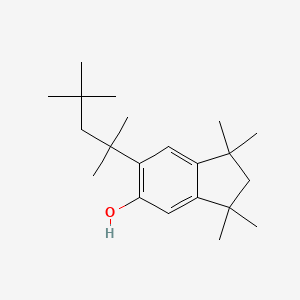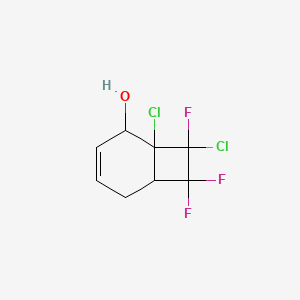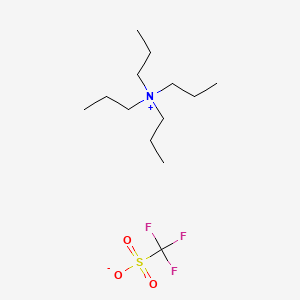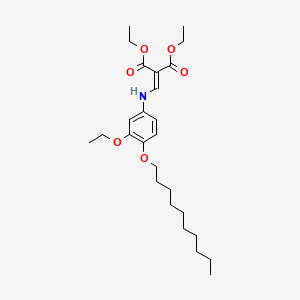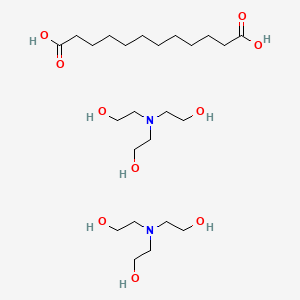
Einecs 285-132-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 285-271-5, also known as dodecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecanedioic acid, compound with 2,2’,2’‘-nitrilotriethanol, typically involves the reaction of dodecanedioic acid with 2,2’,2’'-nitrilotriethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity starting materials. The process is designed to be efficient and cost-effective, with stringent quality control measures in place to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Dodecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
Dodecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate its effects on biological systems and its potential as a therapeutic agent.
Industry: The compound is used in the production of polymers, coatings, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of dodecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dodecanedioic acid: A related compound with similar chemical properties but without the nitrilotriethanol component.
2,2’,2’'-Nitrilotriethanol: Another related compound that shares the nitrilotriethanol moiety but lacks the dodecanedioic acid component.
Uniqueness
Dodecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, is unique due to its combination of dodecanedioic acid and nitrilotriethanol. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
85030-08-6 |
|---|---|
Molecular Formula |
C24H52N2O10 |
Molecular Weight |
528.7 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;dodecanedioic acid |
InChI |
InChI=1S/C12H22O4.2C6H15NO3/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;2*8-4-1-7(2-5-9)3-6-10/h1-10H2,(H,13,14)(H,15,16);2*8-10H,1-6H2 |
InChI Key |
ONJCEWDYMQEPNH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




